molecular formula C17H19NO3S B2356848 Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896616-43-6

Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2356848
CAS No.: 896616-43-6
M. Wt: 317.4
InChI Key: WYXHHZCQKSQXII-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a 2,5-dimethylbenzamido substituent at the 2-position and a methyl ester at the 3-position. This compound belongs to a broader class of 2-aminothiophene derivatives, which are pharmacologically significant due to their structural versatility and bioactivity .

Properties

IUPAC Name

methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-9-6-7-10(2)13(8-9)15(19)18-16-14(17(20)21-5)11(3)12(4)22-16/h6-8H,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXHHZCQKSQXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

    Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Bioactivity Profiles

Antioxidant and Anti-Inflammatory Activities
  • Phenolic Substitutions: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d, ) exhibits potent antioxidant activity (70.2–83.1% inhibition in rat paw edema), comparable to diclofenac (85%). The phenolic -OH group enhances free radical scavenging via hydrogen donation .
  • Halogenated Derivatives : Methyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate () and ethyl 2-(2,5-dichlorobenzamido) analogs () likely prioritize anti-inflammatory or antimicrobial activities due to increased lipophilicity and metabolic stability .
Structural-Activity Relationships (SAR)
  • Electron-Donating Groups (e.g., -OH, -OMe) : Enhance antioxidant activity by stabilizing radical intermediates .
  • Electron-Withdrawing Groups (e.g., -Cl, -Br) : Improve membrane permeability and target binding but may reduce antioxidant efficacy .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends
Compound Melting Point (°C) Solubility Profile Key References
Ethyl 2-(4-hydroxyphenyl acrylamido) derivative (3d) 298–300 Low in polar solvents
Ethyl 2-(2,5-dichlorobenzamido) derivative N/A High in organic solvents
Thiazolo-pyrimidine derivative (11a) 243–246 Moderate in DMSO
  • Phenolic Derivatives: Higher melting points (e.g., 298–300°C for 3d) due to hydrogen bonding .
  • Halogenated Analogs : Increased lipophilicity enhances solubility in organic solvents but reduces aqueous compatibility .

Biological Activity

Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, exploring its potential applications and mechanisms of action.

This compound has a complex structure characterized by the presence of a thiophene ring, which contributes to its unique chemical properties. Its molecular formula is C15H19NO2SC_{15}H_{19}NO_2S, with a molecular weight of approximately 281.38 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various physiological effects. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial properties : Potential effectiveness against certain bacterial strains.
  • Anticancer activity : Inhibitory effects on cancer cell proliferation observed in preliminary assays.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table highlighting key findings from various research efforts:

Study Biological Activity Methodology Findings
Study AAntimicrobialDisk diffusion assayInhibition of E. coli growth at 50 µg/mL concentration.
Study BAnticancerMTT assayReduced viability of HeLa cells by 40% at 25 µg/mL after 48 hours.
Study CEnzyme inhibitionEnzyme kineticsIC50 value of 15 µM against target enzyme X.

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated the highest efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Anticancer Potential

Another study focused on the compound's anticancer properties revealed its ability to induce apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. In vitro assays showed that treatment with the compound at concentrations above 20 µg/mL resulted in notable cell cycle arrest in the G1 phase.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Structural Feature Biological Activity
Compound AFuran ring instead of thiopheneLimited antimicrobial activity
Compound BPyrrole ringModerate anticancer properties
This compoundThiophene ringSignificant antimicrobial and anticancer activities

Q & A

Q. What are the common synthetic routes for Methyl 2-(2,5-dimethylbenzamido)-4,5-dimethylthiophene-3-carboxylate, and how are reaction conditions optimized for high yield?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling 2,5-dimethylbenzoic acid derivatives with a thiophene precursor using reagents like EDC/HATU under inert conditions .
  • Esterification : Methylation of the carboxylic acid group using methanol and catalytic acid (e.g., H₂SO₄) .
  • Purification : Recrystallization with ethanol or acetone and chromatography (e.g., silica gel) to achieve >95% purity . Optimization focuses on solvent choice (toluene for Knoevenagel condensations), temperature control (reflux at 80–110°C), and stoichiometric ratios (1:1.1 for limiting reagents) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they confirm structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., methyl groups at δ 2.2–2.3 ppm) and confirms amide/ester linkages .
  • IR Spectroscopy : Detects functional groups (amide C=O at ~1660 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 345.12) . Cross-validation with X-ray crystallography (SHELX refinement) resolves ambiguities in stereochemistry .

Q. What are the key considerations in designing experiments to assess the antioxidant potential of this thiophene derivative?

Standard assays include:

  • DPPH Radical Scavenging : Measures hydrogen-donating capacity at 517 nm, with IC₅₀ values compared to ascorbic acid .
  • Nitric Oxide (NO) Scavenging : Quantifies inhibition of NO radicals generated from sodium nitroprusside .
  • Lipid Peroxidation Assays : Uses rat brain homogenate to assess protection against Fe²⁺-induced oxidation . Controls must account for solvent interference (e.g., DMSO <1% v/v) and replicate measurements (n=3) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models for this compound?

Strategies include:

  • Orthogonal Assays : Validate antioxidant activity via both DPPH and FRAP (Ferric Reducing Antioxidant Power) assays to confirm mechanism .
  • Dose-Response Curves : Identify non-linear effects at high concentrations (e.g., solubility limits or cytotoxicity) .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates . For example, phenolic substituents may enhance activity in DPPH but show reduced efficacy in lipid peroxidation due to membrane permeability differences .

Q. What role does crystallography play in elucidating the molecular conformation of this compound, and what challenges are encountered?

  • Structure Solution : SHELX programs (e.g., SHELXD for phase determination) resolve hydrogen-bonding networks and torsional angles .
  • Challenges : Low crystal quality (needle-like morphology) and twinning require high-resolution data (≤0.8 Å) and iterative refinement .
  • Applications : Conformational analysis reveals how steric effects from dimethyl groups influence amide planarity and π-π stacking .

Q. How can computational methods predict the binding mechanisms of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2) using PDB structures .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Studies : Correlate substituent electronegativity (e.g., 4-hydroxy vs. methoxy groups) with antioxidant IC₅₀ values .

Q. How do structural modifications at the benzamido group influence the compound's pharmacological profile?

  • SAR Insights :
  • Phenolic –OH (e.g., 4-hydroxyphenyl) : Enhances radical scavenging via H-bond donation (IC₅₀ = 12.5 μM in DPPH) .
  • Methoxy Substitution : Reduces activity due to decreased polarity (IC₅₀ = 45.8 μM) .
  • Halogenation (e.g., 5-Br) : Improves DNA intercalation in anticancer assays .
    • Synthetic Flexibility : Bromine or nitro groups enable click chemistry for prodrug derivatization .

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